Ethyl 4-aminothiazole-5-carboxylate
Description
Overview of the 1,3-Thiazole Scaffold's Role in Biologically Active Molecules
The 1,3-thiazole is a five-membered aromatic ring containing both a sulfur and a nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of biologically active molecules. bohrium.comresearchgate.net Its unique electronic properties and ability to form various non-covalent interactions, such as hydrogen bonds and coordination with metals, allow it to bind effectively to a diverse range of biological targets. jneonatalsurg.commdpi.com This versatility has led to the development of thiazole-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. bohrium.comnih.gov The thiazole (B1198619) nucleus is present in numerous FDA-approved drugs, underscoring its therapeutic importance. researchgate.net
Historical Development and Therapeutic Relevance of Aminothiazole Derivatives
The journey of aminothiazole derivatives in science began with the discovery of the thiazole ring in Vitamin B1 (thiamine) in 1936. jneonatalsurg.com This discovery highlighted the biological significance of this heterocyclic system. 2-Aminothiazole (B372263), a key derivative, has historically served as a foundational precursor for the synthesis of many important compounds, including sulfur drugs and biocides. researchgate.net In modern drug discovery, aminothiazole derivatives have emerged as "privileged structures," meaning they are frequently found in potent and selective therapeutic agents. researchgate.net A notable example is the 2-aminothiazole scaffold, which is a fundamental component of several clinically used anticancer drugs like Dasatinib (B193332) and Alpelisib. nih.govnih.gov Research has consistently shown that various aminothiazole analogs exhibit potent activity against numerous human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govnih.gov Their therapeutic relevance extends beyond oncology, with derivatives being investigated for antiviral, antimicrobial, anticonvulsant, and anti-inflammatory applications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFZZDZSPYBKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597416 | |
| Record name | Ethyl 4-amino-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152300-59-9 | |
| Record name | Ethyl 4-amino-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminothiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Aminothiazole Carboxylates
Classical and Conventional Synthesis Pathways for Aminothiazole Carboxylates
The synthesis of aminothiazole carboxylates, including the target compound Ethyl 4-aminothiazole-5-carboxylate, has traditionally been accomplished through well-established, albeit sometimes lengthy, methodologies. These classical routes often involve multiple steps and rely on foundational reactions in heterocyclic chemistry.
Multi-Step Approaches from Precursors
The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. chemicalbook.com This method typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). chemicalbook.com In the context of this compound, this would necessitate starting with a precursor already containing the ester functionality or a group that can be converted to it.
Another documented multi-step synthesis starts from diethyl halomalonate and a thioamide to construct the thiazole ring. This is then followed by a sequence of reactions including alkylation, hydrolysis, and amidation to arrive at the final product. This pathway is generally considered more laborious with moderate yields. benchchem.com
A further example involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide, which generates an α-bromo-α-formylacetate hemiacetal intermediate. The subsequent cyclization of this in-situ formed hemiacetal with thiourea affords 2-aminothiazole-5-carboxylates. chemicalbook.com
Utilization of Thiourea and Related Reagents
Thiourea is a critical and widely used reagent in the synthesis of 2-aminothiazoles, acting as the source of the nitrogen and sulfur atoms for the thiazole ring. tandfonline.combenchchem.comsemanticscholar.orgtandfonline.comtandfonline.com The classical Hantzsch synthesis prominently features the reaction of thiourea with an α-halocarbonyl compound. chemicalbook.com For example, the reaction of ethyl 2-chloroacetoacetate with thiourea in ethyl acetate (B1210297) is a known method for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate. benchchem.comgoogle.com
The reaction conditions for these condensations can vary. For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea can be carried out in ethanol (B145695) at elevated temperatures. chemicalbook.com In some cases, a base such as sodium carbonate is added to the reaction mixture. google.com
The Gewald reaction, while primarily known for the synthesis of 2-aminothiophenes, has been modified for the synthesis of thiazoles. wikipedia.orgbeilstein-journals.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While the direct application to this compound is less common, variations of this reaction highlight the versatility of multicomponent reactions in heterocyclic synthesis.
Advanced and Efficient Synthesis Protocols for Aminothiazole Carboxylates
In response to the limitations of classical methods, significant research has focused on developing more advanced and efficient protocols for the synthesis of aminothiazole carboxylates. These modern approaches prioritize operational simplicity, higher yields, and often, more environmentally benign conditions.
One-Pot Cyclization Methodologies
Modern synthetic protocols often employ strategies to accelerate reaction rates and enhance product yields. tandfonline.com The use of microwave irradiation has been shown to be beneficial in some heterocyclic syntheses, leading to shorter reaction times and improved yields. thieme-connect.com
For example, a one-pot procedure for synthesizing 2-substituted-4-methylthiazole-5-carboxylates under mild reaction conditions has been reported to provide good yields. tandfonline.com Another efficient one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea has been developed, highlighting the ongoing efforts to improve these reactions. researchgate.net
The following table summarizes the yields of various aminothiazole carboxylates prepared using a one-pot method with tribromoisocyanuric acid (TBCA). thieme-connect.com
| Product | Yield (%) | Melting Point (°C) |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 66 | 173-174 |
| Ethyl 4-methyl-2-(phenylamino)thiazole-5-carboxylate | 73 | 134-136 |
| Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate | 58 | 149-151 |
| Ethyl 2-amino-4-propylthiazole-5-carboxylate | 52 | 133-135 |
This table is based on data from a specific one-pot synthesis method and illustrates the achievable yields for a range of related compounds. thieme-connect.com
The use of catalysts is a key feature of many advanced synthetic protocols, often enabling reactions to proceed under milder conditions and with greater efficiency. semanticscholar.org Solid acid catalysts have gained attention as they are often easily separable from the reaction mixture, reusable, and can lead to cleaner reactions. tandfonline.com
Examples of catalytic systems employed in aminothiazole synthesis include:
Xanthan sulfuric acid : This has been used as a solid acid catalyst to facilitate the formation of the 2-aminothiazole (B372263) ring. tandfonline.com
Montmorillonite-K10 : This clay-based catalyst has been used for the one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea. researchgate.net
Iodine (I2) / Dimethyl Sulfoxide (DMSO) : This system has been used for the catalytic oxidative coupling of ketones and thiourea to produce 2-aminothiazoles. bohrium.com
Fe3O4 nanoparticles : These have been utilized in conjunction with N-halo reagents as a catalytic system. bohrium.com
Trichloroisocyanuric acid (TCCA) : In a recent development, TCCA has been used as a green source of halogen ions in the presence of a novel magnetic nanocatalyst for the one-pot synthesis of 2-aminothiazoles. nih.govnih.gov
These catalytic approaches often replace more hazardous reagents and can contribute to the development of more sustainable synthetic methods. nih.govnih.gov
Solid-Phase Synthesis Techniques for Thiazole-Based Peptidomimetics
Solid-phase synthesis has emerged as a powerful tool for the construction of complex molecules like thiazole-based peptidomimetics, offering advantages in purification and automation. nih.gov This approach involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with the final product being cleaved from the resin at the end. nih.gov
Traceless Linker Strategies
A sophisticated approach in solid-phase synthesis is the use of traceless linkers. nih.gov These linkers tether intermediates to the solid support during the synthesis, but upon cleavage, they leave no residual atoms or fragments on the target molecule. nih.gov For the synthesis of 1,3-thiazole-based peptidomimetics, a sulfur-based traceless linker strategy has been successfully employed. nih.govrsc.org This method reduces the total number of reaction steps. nih.gov
In this strategy, the cleavage step itself can be a point of diversification. For instance, the nucleophilic attack by amines, such as benzylamine (B48309) derivatives, can cleave the product from the resin, simultaneously introducing a new functional group at the C2 position of the thiazole scaffold. nih.gov This efficient method has been used to generate libraries of thiazolo[4,5-d]pyrimidine-5,7-dione derivatives. nih.gov
Resin-Bound Intermediate Preparation (e.g., 4-amino-thiazole-5-carboxylic acid resin)
A critical step in the solid-phase synthesis of these compounds is the preparation of a key resin-bound intermediate. nih.govrsc.org The 4-amino-thiazole-5-carboxylic acid resin is a pivotal intermediate that can be prepared in a few steps starting from a commercially available Merrifield resin. nih.govrsc.org
The synthesis begins with the conversion of the chloromethyl polystyrene (Merrifield resin) to a resin with a sulfur linker unit. nih.govrsc.org This is achieved by reacting the resin with potassium cyanocarbonimidodithioate in DMF. nih.gov The subsequent treatment with ethyl bromoacetate (B1195939) yields the resin-bound thiazole intermediate. nih.gov This three-step process provides the core structure, this compound, anchored to the solid support, ready for further modifications like peptide chain elongation. nih.govrsc.org
Green Chemistry Principles in Aminothiazole Carboxylate Synthesis
In line with the growing demand for sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of aminothiazole carboxylates. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bepls.comresearchgate.net
Visible-Light-Promoted Reactions
Visible-light photocatalysis has emerged as a powerful and green tool for organic synthesis. acs.org This methodology has been successfully applied to the room-temperature synthesis of 4-alkyl/aryl-2-aminothiazoles. acs.orgacs.org The reaction proceeds via an intermolecular cyclization of vinyl azides and ammonium (B1175870) thiocyanate, promoted by blue LED irradiation and a copper catalyst. acs.orgacs.org A key feature of this process is the in situ formation of a Cu(NCS)₂⁻ complex, which acts as both a photocatalyst to activate the vinyl azide (B81097) and a Lewis acid to facilitate the ring-opening of the resulting 2H-azirine intermediate. acs.org This approach is noted for its mild conditions, low catalyst loading, and high yields. acs.org While direct application to this compound is still an area of research, these findings highlight the potential of visible-light-promoted strategies for constructing the aminothiazole core. acs.orgrsc.org
Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in green chemistry. Traditional syntheses of thiazoles, such as the Hantzsch synthesis, often rely on volatile and toxic organic solvents. organic-chemistry.org Recent research has focused on replacing these with more environmentally friendly alternatives. bepls.com
Water is a highly attractive green solvent, and several methods have been developed for thiazole synthesis in aqueous media. bepls.commdpi.com For example, 2-aminothiazoles can be synthesized in water at ambient temperature in high yields. mdpi.com Other benign media include deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, which have been used for the Hantzsch synthesis of 4-ferrocenylthiazole derivatives. bepls.com
Furthermore, solvent-free, or solid-state, reactions represent an even greener approach. researchgate.netorganic-chemistry.org The Hantzsch condensation of 2-bromoacetophenones with thiourea can be performed by simply heating the reactants to the melting point of the ketone, leading to a rapid, catalyst-free reaction with high yields and an easy workup. organic-chemistry.org These methods significantly reduce waste and environmental impact. organic-chemistry.org
| Method | Key Reagents/Conditions | Solvent/Medium | Advantages | Reference |
|---|---|---|---|---|
| Visible-Light Photocatalysis | Vinyl azides, Ammonium thiocyanate, Copper salts, Blue LEDs | - | Room temperature, High yields, Low catalyst loading | acs.org |
| Hantzsch Synthesis | α-haloketones, Thiourea | Water | Ambient temperature, Short reaction time (>2h), High yields (>89%) | mdpi.com |
| Hantzsch Synthesis | Bromoacetylferrocene, Aryl thioureas | Deep Eutectic Solvent (Choline chloride/Glycerol) | Avoids volatile organic solvents, Mild conditions (80 °C) | bepls.com |
| Solvent-Free Hantzsch Condensation | 2-Bromoacetophenones, Thiourea | None (neat reaction) | Rapid (seconds), Catalyst-free, High yields (42-93%), Easy workup | organic-chemistry.org |
| One-Pot Multi-component Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes, Silica supported tungstosilisic acid | Ethanol or Ultrasonic irradiation | Reusable catalyst, High yields (79-90%) | mdpi.com |
Derivatization Strategies and Functional Group Reactivity of the Aminothiazole Carboxylate Core
The this compound core possesses several reactive sites that allow for extensive derivatization, making it a versatile scaffold for creating diverse molecular architectures. The primary points for functionalization are the amino group at the C4 position and the ethyl carboxylate group at the C5 position.
The exocyclic amino group is nucleophilic and can readily undergo various transformations. A common strategy involves acylation with acid chlorides or activated carboxylic acids to form amide derivatives. mdpi.comresearchgate.net It can also react with isocyanates and isothiocyanates to yield the corresponding urea (B33335) and thiourea derivatives, respectively. mdpi.com For example, reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives produces N-thiazolyl-N'-phenylthioureas. mdpi.com
The ethyl ester at the C5 position is susceptible to hydrolysis under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylic acid. nih.gov This carboxylic acid can then be activated (e.g., to an acid chloride) and coupled with various amines to generate a library of amide derivatives. google.com Alternatively, the ester can be converted directly into other functional groups. For instance, treatment with hydrazine (B178648) (NH₂NH₂) leads to the formation of the corresponding acid hydrazide, which is a versatile intermediate for further reactions. mdpi.com
The interplay between these two functional groups allows for complex, multi-step synthetic sequences. In solid-phase synthesis, both the C4-amino and C5-carboxylate sites can be used for peptide chain elongation, demonstrating their orthogonal reactivity under controlled conditions. nih.gov
| Functional Group | Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| C4-Amino Group | Acylation | Acid chlorides / Acyl chlorides | Amides | mdpi.com |
| Urea Formation | Isocyanates | Ureas | nih.gov | |
| Thiourea Formation | Isothiocyanates | Thioureas | mdpi.com | |
| C5-Ester Group | Hydrolysis | NaOH (Base) | Carboxylic Acid | nih.gov |
| Hydrazinolysis | Hydrazine (NH₂NH₂) | Acid Hydrazide | mdpi.com | |
| C4-Amino & C5-Carboxylate | Amide Coupling | Fmoc solid-phase peptide synthesis strategy | Peptidomimetics | nih.gov |
Chemical Reactivity of the Amino Group (e.g., Nucleophilic Substitution, Acylation, Schiff Base Formation)
The amino group at the C4 position of this compound exhibits significant nucleophilicity, making it a prime site for various chemical modifications. benchchem.com This reactivity is central to the derivatization of the parent molecule.
Nucleophilic Substitution and Acylation: The amino group readily participates in nucleophilic substitution and acylation reactions. For instance, it can be acylated using acid chlorides or anhydrides to form the corresponding amides. mdpi.com A common strategy involves coupling the aminothiazole with carboxylic acids in the presence of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to yield amide derivatives. nih.gov This method is fundamental in building more complex molecular architectures. Another example includes the reaction with 1-adamantanoyl chloride in tetrahydrofuran (B95107) to produce the corresponding amide. nih.gov
Schiff Base Formation: The reaction of the amino group with various aldehydes and ketones leads to the formation of Schiff bases (imines). nih.govsjpas.com This condensation reaction is typically catalyzed by a few drops of glacial acetic acid. researchgate.net The formation of these imines is a straightforward method for introducing a wide range of substituents, which can significantly alter the properties of the molecule. nih.govresearchgate.netchemrevlett.com
The table below summarizes key reactions involving the amino group of this compound and related aminothiazoles.
| Reaction Type | Reagents | Product Type | Reference(s) |
| Acylation | 3-((tert-butoxycarbonyl)amino)propanoic acid, HOBt/EDC | Amide | nih.gov |
| Acylation | Benzoic acid derivatives, HATU | Amide | nih.gov |
| Acylation | 1-Adamantanoyl chloride | Adamantane-amide | nih.gov |
| Schiff Base Formation | Various aldehydes/ketones, glacial acetic acid | Schiff Base (Imine) | nih.govresearchgate.net |
Chemical Reactivity of the Ester Moiety (e.g., Hydrolysis to Carboxylic Acids, Amidation)
The ethyl ester group at the C5 position is another key site for chemical transformations, primarily through nucleophilic acyl substitution reactions.
Hydrolysis to Carboxylic Acids: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, by treatment with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. nih.gov This conversion is often a necessary step for subsequent reactions, such as amide bond formation where the carboxylic acid is activated and then coupled with an amine. semanticscholar.org
Amidation: The ester group can be directly converted into an amide. This can be achieved by reacting the ester with an amine, often requiring heat or specific catalysts. A more common approach is a two-step process involving hydrolysis to the carboxylic acid followed by coupling with an amine using standard peptide coupling reagents. nih.govsemanticscholar.org For example, the resulting carboxylic acid can be reacted with an ethanaminium salt in the presence of HOBt/EDC and diisopropylethylamine (DIPEA) to form the corresponding ethyl amide. nih.gov Another route involves reacting the ester with hydrazine (NH₂NH₂) to form acid hydrazides. nih.gov
The following table details common reactions of the ester moiety.
| Reaction Type | Reagents | Product Type | Reference(s) |
| Hydrolysis | Sodium hydroxide, Methanol/Water | Carboxylic Acid | nih.gov |
| Amidation (via acid) | 1. NaOH 2. HOBt/EDC, Ethanaminium chloride, DIPEA | Ethyl Amide | nih.gov |
| Hydrazinolysis | Hydrazine (NH₂NH₂) | Acid Hydrazide | nih.gov |
Modifications at the Thiazole Ring Positions (e.g., C2, C4, C5 Substitutions)
While the amino and ester groups are the most readily reactive sites, modifications can also be made at various positions of the thiazole ring itself, often requiring specific synthetic strategies.
C2 Position: The C2 position is often part of the initial ring formation, for example, by using a substituted thiourea in a Hantzsch-type synthesis. nih.govresearchgate.net Post-synthesis modification at C2 can be more challenging but is crucial for creating certain classes of compounds.
C4 Position: The amino group at the C4 position is the most common substituent, introduced via the use of specific starting materials in the ring synthesis. benchchem.com Its reactivity dominates the chemistry at this position as described in section 2.3.1.
C5 Position: The C5 position is typically functionalized with the carboxylate group. However, other substitutions are possible. For example, the synthesis of certain thiazole derivatives involves the introduction of groups like a pyrazole (B372694) moiety at the C5 position. nih.gov
The reactivity of the thiazole ring allows for the synthesis of a diverse range of substituted derivatives, expanding its utility in various applications. mdpi.comnih.govtandfonline.com
Formation of Fused Heterocyclic Systems from Aminothiazole Carboxylates
This compound and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems, where the thiazole ring is annulated with another ring.
The synthesis of imidazothiazoles often involves the reaction of a 2-aminothiazole with an α-haloketone. While specific examples starting directly from this compound are part of broader synthetic schemes, the general principle involves the nucleophilic amino group of the thiazole reacting with the electrophilic carbonyl carbon and the halogenated carbon of the α-haloketone to form the fused imidazole (B134444) ring.
Thiazolopyridazine systems can be constructed from aminothiazole carboxylates. A reported synthesis involves reacting ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives to form thiourea derivatives. The ester group is then converted to an acid hydrazide by reacting with hydrazine. Subsequent treatment with benzoyl chlorides and an in-situ cyclization reaction yields thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives. nih.gov Similarly, related fused systems like thiazolopyrimidines can be synthesized through a multicomponent reaction involving a 2-aminothiazole, ethyl acetoacetate, and various aldehydes. nih.gov
Anticancer Activities and Antineoplastic Potential
The 2-aminothiazole scaffold has been identified as a promising nucleus in the field of medicinal chemistry, forming the core structure of several clinically approved anticancer drugs. nih.gov Derivatives of aminothiazole, particularly aminothiazole carboxylates, have demonstrated significant potential as anticancer agents. nih.gov Their value is rooted in their versatile structure, which allows for various chemical modifications to enhance their biological activity. nih.govresearchgate.net Research has shown that these compounds can exhibit potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of leukemia, breast, lung, colon, and prostate cancers. nih.gov
In Vitro Cytotoxicity against Human Cancer Cell Lines
The anticancer potential of this compound and its derivatives is primarily assessed through in vitro cytotoxicity assays against various human cancer cell lines. These studies are crucial for determining the potency and spectrum of their antiproliferative activity.
Efficacy against Leukemia and Solid Tumors
Derivatives of ethyl aminothiazole carboxylate have shown significant cytotoxic effects across a broad range of cancer cell lines, encompassing both hematological malignancies and solid tumors.
One study highlighted a series of ethyl 2-substituted-aminothiazole-4-carboxylate derivatives that were evaluated for their antitumor activity against 60 human tumor cell lines. nih.gov A particular derivative demonstrated noteworthy activity against the RPMI-8226 leukemia cell line with a GI₅₀ (50% growth inhibition) value of 0.08 µM. nih.gov Another investigation into novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the leukemia drug dasatinib (B193332), identified a compound with potent and selective antiproliferative activity against human K562 leukemia cells (IC₅₀ = 16.3 µM). nih.gov
The efficacy of these compounds extends to various solid tumors. For instance, new derivatives of ethyl-2-aminothiazole-4-carboxylate conjugated with amino acids were tested against parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. nih.gov Furthermore, a study involving bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives reported that nine of the synthesized compounds were tested for their anticancer activity. researchgate.netnih.gov One derivative, in particular, revealed a broad spectrum of activity against 29 of the 60 tested cancer cell lines. researchgate.netnih.gov
The table below summarizes the in vitro cytotoxic activity of selected aminothiazole carboxylate derivatives against various cancer cell lines.
| Derivative Type | Cell Line | Cancer Type | Activity | Reference |
| Ethyl 2-substituted-aminothiazole-4-carboxylate | RPMI-8226 | Leukemia | GI₅₀ = 0.08 µM | nih.gov |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | K562 | Leukemia | IC₅₀ = 16.3 µM | nih.gov |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | MCF-7 | Breast Cancer | IC₅₀ = 20.2 µM | nih.gov |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | HT-29 | Colon Cancer | IC₅₀ = 21.6 µM | nih.gov |
| Ethyl-2-aminothiazole-4-carboxylate amino acid conjugate | A2780 / A2780CISR | Ovarian Cancer | Cytotoxic activity observed | nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | MCF-7 | Breast Cancer | IC₅₀ from 23.2 to 95.9 µM | nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | HepG-2 | Liver Cancer | IC₅₀ from 23.2 to 95.9 µM | nih.gov |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate | Various (29 of 60 lines) | Multiple | Broad-spectrum activity | researchgate.netnih.gov |
Selectivity in Neuroblastoma Cells
A key goal in cancer therapy is to develop compounds that are highly toxic to cancer cells while sparing normal, healthy cells. Certain derivatives of this compound have demonstrated this desirable selectivity, particularly against neuroblastoma cells.
In a study focused on developing compounds with high selectivity, researchers synthesized acetamide (B32628) derivatives of ethyl (4-methyl-thiazol-5-yl)carboxylate. dergipark.org.tr These compounds were evaluated for their anticancer profiles against A549 (non-small lung epithelial carcinoma), Caco-2 (colon carcinoma), and SH-SY5Y (neuroblastoma) cells, as well as against healthy NIH/3T3 fibroblast cells to assess cytotoxicity. dergipark.org.tr
The results showed that the compounds had a significant impact on SH-SY5Y neuroblastoma cells with higher selectivity compared to the other cancer cell lines. dergipark.org.tr Notably, a compound designated as 3g , which combines ester groups on a thiazole and a thiazoline (B8809763) ring, was found to be significantly more effective than the standard chemotherapeutic drug doxorubicin (B1662922) and was highly selective in its action on SH-SY5Y cells over healthy fibroblast cells. dergipark.org.tr This suggests that the ethyl 2-acetamido-4-methylthiazole-5-carboxylate scaffold holds promise for developing treatments specifically for neuroblastoma. dergipark.org.tr
| Compound | Cancer Cell Line | Activity Compared to Doxorubicin | Selectivity for Cancer Cells vs. Healthy Cells | Reference |
| Compound 3g (thiazole/thiazoline combination) | SH-SY5Y (Neuroblastoma) | Significantly more effective | High selectivity observed | dergipark.org.tr |
| Thiazole/triazole combination | A549, Caco-2, SH-SY5Y | Decreased antiproliferative activity | Increased cytotoxicity in healthy cells | dergipark.org.tr |
Mechanistic Investigations of Anticancer Action
Understanding the molecular mechanisms by which aminothiazole carboxylates exert their cytotoxic effects is crucial for their development as therapeutic agents. Research has indicated that these compounds can trigger cancer cell death through multiple pathways, including the induction of cell cycle arrest and the modulation of apoptosis.
Cell Cycle Arrest Induction
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Compounds that can halt the cell cycle at specific checkpoints prevent cancer cells from dividing and can ultimately lead to their death. Several derivatives of aminothiazole have been shown to induce cell cycle arrest.
For example, a 2,4-dichloro substituted cinnamoyl derivative was found to block the G2 phase of the cell cycle in HepG2 liver cancer cells. nih.gov In another study, a series of 1,3,4-thiadiazole-based compounds, structurally related to thiazoles, were investigated. mdpi.com Treatment with these compounds induced cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 (breast cancer) cells, respectively. mdpi.com Similarly, a different novel 1,3,4-thiadiazole (B1197879) derivative was found to arrest breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.org This ability to interfere with the cell division process is a key component of their antineoplastic potential.
| Derivative Class | Cell Line | Cancer Type | Cell Cycle Phase Arrested | Reference |
| Cinnamoyl aminothiazole derivative | HepG2 | Liver Cancer | G2 Phase | nih.gov |
| 1,3,4-Thiadiazole derivative | HepG2 | Liver Cancer | S Phase | mdpi.com |
| 1,3,4-Thiadiazole derivative | MCF-7 | Breast Cancer | G2/M Phase | mdpi.com |
| Novel 1,3,4-thiadiazole derivative | MCF-7 | Breast Cancer | G2/M Phase | rsc.org |
Apoptosis Pathway Modulation
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, leading to tumor growth. mdpi.com Thiazole derivatives have been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. mdpi.com
The induction of apoptosis by aminothiazole derivatives is a well-documented mechanism of their anticancer activity. nih.gov For instance, a cinnamoyl derivative not only caused cell cycle arrest but also induced the apoptosis pathway to inhibit the proliferation of HepG2 cells. nih.gov A study on a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate confirmed that it effectively induced apoptosis and necrosis in MCF-7 breast cancer cells. nih.gov Flow cytometric analysis showed a significant increase in apoptotic cells following treatment. nih.gov
Mechanistically, these compounds can trigger apoptosis by modulating the expression of key regulatory proteins. mdpi.com For example, certain 1,3,4-thiadiazole derivatives were found to significantly increase the Bax/Bcl-2 ratio in both HepG2 and MCF-7 cells. mdpi.com An increase in this ratio enhances mitochondrial membrane permeability, a critical step in the intrinsic apoptotic pathway. mdpi.comnih.gov This leads to the release of cytochrome C and the subsequent activation of caspases, the executioner enzymes of apoptosis. mdpi.commdpi.com Indeed, an increase in caspase 9 levels was observed in cells treated with these thiadiazole compounds, confirming the activation of the intrinsic apoptotic cascade. mdpi.com Other 4-thiazolidinone (B1220212) derivatives have been shown to activate a range of caspases, including caspases 7, 8, 9, and 10, indicating the involvement of both intrinsic and extrinsic pathways. mdpi.com
Interaction with Specific Intracellular Targets
The therapeutic effects of aminothiazole carboxylates are often rooted in their precise interactions with specific intracellular targets, leading to the modulation of key cellular pathways implicated in disease.
Derivatives of the 2-aminothiazole scaffold have been identified as potent inhibitors of various protein kinases , which are crucial regulators of cell growth, differentiation, and survival. nih.govnih.gov Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.govcore.ac.uk For instance, certain aminothiazole derivatives have been shown to be effective inhibitors of Aurora kinases , enzymes that play a critical role in mitosis. nih.govnih.govacs.org Inhibition of these kinases can lead to apoptosis in tumor cells. nih.gov Specifically, compounds with an aminothiazole core have demonstrated potent and selective inhibitory activity against Aurora A kinase. nih.gov
Furthermore, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2 , another important target in cancer therapy. nih.gov Some 2-aminothiazole derivatives have also been found to act as allosteric modulators of CK2, offering a different mechanism of inhibition. nih.gov The 2-aminothiazole moiety is also a key feature of Dasatinib , a potent inhibitor of Src family kinases (SFKs) and other tyrosine kinases. nih.govnih.gov
Beyond protein kinases, aminothiazole derivatives have been shown to inhibit other critical enzymes. One such target is glutaminase (GLS) , an enzyme essential for the metabolic reprogramming of many cancer cells that become dependent on glutamine for their proliferation. researchgate.net High-throughput screening has identified 2-amino-thiazole derivatives as a promising scaffold for the development of GLS inhibitors. researchgate.net Another noteworthy target is N-myristoyltransferase (NMT) , an enzyme that catalyzes the attachment of myristate to proteins. This process is vital for the viability of certain fungi, and benzothiazole (B30560) derivatives have been developed as potent NMT inhibitors with fungicidal activity. rsc.org Additionally, some 2-amino thiazole derivatives have shown inhibitory effects on metabolic enzymes like carbonic anhydrase isoenzymes I and II , acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) . nih.gov
Role as Key Intermediates in Clinically Approved Anticancer Drug Synthesis (e.g., Dasatinib, Alpelisib)
The structural attributes of this compound make it a valuable building block in the synthesis of complex, clinically approved anticancer drugs. nih.gov Its reactive sites allow for the facile introduction of various substituents, enabling the construction of molecules with desired pharmacological properties.
A prominent example is its application in the synthesis of Dasatinib , a potent oral anticancer drug used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. nih.govnih.gov A key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, is synthesized from ethyl 2-aminothiazole-5-carboxylate. semanticscholar.org The synthesis involves a chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot reaction with thiourea to form the desired 2-aminothiazole-5-carboxamide in high yield. semanticscholar.org This method avoids the use of harsh reagents and multiple protection/deprotection steps, making it suitable for large-scale production. semanticscholar.org
Antimicrobial Efficacy
In addition to their anticancer properties, aminothiazole carboxylates and their derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. mdpi.comnih.gov
Antibacterial Spectrum and Potency
The 2-aminothiazole nucleus is a common feature in many compounds with antibacterial properties. nih.govnih.gov
Activity against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of this compound have shown promise against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain Schiff base derivatives of ethyl-2-aminothiazole-4-carboxylate have exhibited significant antibacterial potential. nih.gov One such derivative showed activity against the Gram-positive bacterium Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 250 µg/mL, while another was active against the Gram-negative Pseudomonas aeruginosa at an MIC of 375 µg/mL. nih.gov Other derivatives displayed inhibitory potential against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at MIC values of 250 µg/mL and 375 µg/mL, respectively. nih.gov
Furthermore, newly synthesized aminothiazole-oximepiperidone cephalosporins have demonstrated effective inhibition of a variety of hospital-isolated Gram-negative bacteria. nih.gov The combination of some of these cephalosporins with avibactam (B1665839) showed high potency against multidrug-resistant K. pneumoniae and A. baumannii. nih.gov
Antifungal Activities
The aminothiazole scaffold is also a promising framework for the development of novel antifungal agents. nih.govmdpi.com The shared eukaryotic nature of fungi and their hosts presents a challenge in antifungal drug development, making the discovery of selective agents crucial. nih.gov
A high-throughput screening of a purine-mimicking compound library identified an aminothiazole derivative, designated 41F5, as a potent inhibitor of Histoplasma yeast growth, with a 50% inhibitory concentration (IC50) of 0.4-0.8 µM. nih.govnih.gov This compound was also found to be effective against intramacrophage yeast cells and protected infected host cells from fungus-induced death. nih.gov Importantly, 41F5 also showed selective toxicity against Cryptococcus neoformans, another significant fungal pathogen. nih.gov
Other research has focused on synthesizing trisubstituted 2-amino-4,5-diarylthiazole derivatives, which have shown anti-Candida albicans activity. mdpi.com One such derivative, after demethylation, exhibited an antifungal activity (MIC80 = 9 µM) comparable to the established antifungal drug fluconazole. mdpi.com Additionally, some synthesized 2-aminothiazole derivatives have demonstrated good antifungal activity against Aspergillus niger and Aspergillus oryzae. mdpi.com
Mechanistic Studies in Antimicrobial Contexts
The antimicrobial potential of aminothiazole carboxylates has been a subject of significant research, with studies delving into their specific mechanisms of action against various pathogens.
Compounds that interfere with essential biosynthetic pathways, such as amino acid synthesis, have the potential to inhibit microbial growth. grafiati.com The inhibition of key enzymes in these pathways can lead to the starvation of essential building blocks, ultimately halting protein synthesis and cell growth. grafiati.com The aminothiazole scaffold has been identified as a promising template for the development of new antimicrobial agents. nih.govresearchgate.netmdpi.com Derivatives of 2-aminothiazole have shown a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.netmdpi.com
A key target in the development of new antitubercular agents is the fatty acid synthesis (FAS-II) system of Mycobacterium tuberculosis. Specifically, the β-ketoacyl-ACP synthase, mtFabH, is a crucial enzyme in this pathway. Research has focused on modifying the naturally occurring antibiotic thiolactomycin (B1682310) to the more synthetically accessible 2-aminothiazole-4-carboxylate scaffold to create compounds that mimic its mode of action.
One study reported the identification of a series of 2-aminothiazole-4-carboxylate derivatives with significant activity against M. tuberculosis H37Rv. Notably, some of these compounds demonstrated direct inhibition of the mtFabH enzyme.
| Compound | Activity against M. tuberculosis H37Rv (MIC) | Activity against mtFabH (IC₅₀) |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 µg/ml (240 nM) | No activity |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Not active against whole cell organism | 0.95±0.05 µg/ml (2.43±0.13 µM) |
These findings highlight that the 2-aminothiazole-4-carboxylate scaffold can be tailored to achieve either whole-cell activity against M. tuberculosis or specific enzymatic inhibition of mtFabH. nih.gov The dissociation between whole-cell and enzymatic activity suggests that different structural features may govern these two effects. nih.gov
Anti-inflammatory Properties
The aminothiazole ring is a component of various compounds that exhibit anti-inflammatory activity. nih.govresearchgate.netmdpi.combenchchem.com While direct studies on this compound are limited, research on its derivatives and related structures indicates the potential of this chemical class in modulating inflammatory responses.
For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized, starting from 2-aminothiazole-4-ethyl formate (B1220265) hydrochloride. nih.gov Several of these compounds demonstrated effective inhibition of the release of inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro. nih.gov This suggests that the broader chemical family to which this compound belongs has promising anti-inflammatory potential.
Other Significant Biological Activities
Beyond antimicrobial and anti-inflammatory effects, derivatives of aminothiazole carboxylates have been explored for their potential in treating cardiovascular conditions.
Angiotensin II receptor blockers (ARBs) are a critical class of drugs for managing hypertension and other cardiovascular diseases. wikipedia.orgnih.gov They function by blocking the AT1 receptor, which prevents the vasoconstrictive and sodium-retaining effects of angiotensin II. wikipedia.orgnih.govdrugbank.com While specific studies on this compound as an angiotensin II antagonist are not prevalent, the broader class of thiazole derivatives has been investigated for this activity. For example, docking studies have been conducted on certain 1,3-thiazole derivatives to evaluate their potential to block the angiotensin II receptor. researchgate.net
The potential for aminothiazole derivatives to lower blood pressure has been noted in several studies. nih.govresearchgate.netmdpi.com Research into new 2-aminothiazoline derivatives, which are structurally related to aminothiazoles, has shown that these compounds can reduce blood pressure in spontaneously hypertensive rats. benchchem.com The mechanism of action for these compounds was suggested to involve both α2-adrenergic and I1-imidazoline receptors. benchchem.com Furthermore, various thiazole derivatives have been synthesized and screened for their antihypertensive α-blocking activity. nih.gov
Antiallergic Effects
The 2-aminothiazole scaffold is recognized as an important structural unit in medicinal chemistry and has been associated with a wide range of biological activities, including potential antiallergic effects. nih.gov While the broader class of aminothiazoles has been cited for this potential, detailed research focusing specifically on the antiallergic properties of this compound and its direct derivatives is not extensively covered in the available scientific literature. Further investigation is required to substantiate and characterize this specific activity.
Anticonvulsant Potential
Derivatives containing the thiazole ring have been investigated for their potential as anticonvulsant agents. Research has explored various substituted thiazoles and related heterocyclic systems in established preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.
While research on direct derivatives of this compound is limited, studies on structurally related thiazole-bearing compounds demonstrate the scaffold's potential. For instance, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and evaluated for their antiepileptic potency. biointerfaceresearch.com In these studies, compounds were tested for their ability to protect against induced seizures. The 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) derivative emerged as a particularly active compound in this series. biointerfaceresearch.com Other research into different classes of thiadiazoles, which are also sulfur- and nitrogen-containing heterocycles, has shown significant activity in both MES and scPTZ models. nih.gov These findings, while not directly involving this compound, highlight the therapeutic potential of the thiazole and related pharmacophores in the search for new anticonvulsant drugs. biointerfaceresearch.comnih.gov
| Compound Class | Test Model | Most Active Compound Example | Activity Data |
| Thiazolidin-4-one substituted thiazoles | MES / scPTZ | PTT6: 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | Active in MES and scPTZ screens |
| 1,3,4-Thiadiazole derivatives | MES / scPTZ | 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | ED₅₀ (MES): 20.11 mg/kg; ED₅₀ (scPTZ): 35.33 mg/kg nih.gov |
| 2-Imino-4-thiazolidinone derivatives | MES / scPTZ | 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | Exhibited excellent anticonvulsant activity in both models mdpi.com |
Antipyretic and Analgesic Research
The aminothiazole scaffold has been generally noted for its potential antipyretic and analgesic activities. nih.gov However, specific studies focusing on this compound or its direct derivatives in these therapeutic areas are not prominent. Research into related heterocyclic compounds has shown promise; for example, certain 2-methylthio-1,4-dihydropyrimidine derivatives have demonstrated good analgesic activity in acetic acid-induced writhing tests. researchgate.net This suggests that heterocyclic structures can be a fruitful area for the discovery of new analgesic agents, though targeted research on the this compound series is needed to confirm its specific potential. researchgate.net
Antioxidant Properties and Protection against Oxidative Stress
Aminothiazole derivatives have demonstrated significant potential as antioxidant agents, capable of scavenging free radicals and protecting against oxidative damage. A synthesized aminothiazole derivative, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, showed considerable antioxidant capabilities across multiple assays. nih.gov
In detailed mechanistic studies, this aminothiazole analogue demonstrated a concentration-dependent ability to scavenge various radicals. It provided significant protection against deoxyribose degradation, which is a measure of hydroxyl radical scavenging, and also showed an ability to scavenge nitric oxide (NO) radicals. nih.gov Furthermore, the compound exhibited concentration-dependent inhibition of lipid peroxidation and protein oxidation. nih.gov These findings underscore the potential of the aminothiazole nucleus as a core structure for developing effective antioxidants. nih.govnih.gov
| Antioxidant Activity Assay | Compound | Concentration | Results |
| Deoxyribose Degradation Protection | 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | 3.07 µM | 84% protection nih.gov |
| Nitric Oxide (NO) Radical Scavenging | 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | 3.07 µM | 20% scavenging nih.gov |
| Ferric Reducing Antioxidant Power (FRAP) | 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | 3.07 µM | Equivalent to 110 µM Trolox nih.gov |
| ABTS Radical Scavenging | 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | 3.07 µM | Equivalent to 0.17 µM Trolox nih.gov |
HIV-1 Reverse Transcriptase Inhibition Research
The aminothiazole scaffold is a structural unit that has been explored in the development of anti-HIV agents. nih.gov Ethyl 2-aminothiazole-4-carboxylate, in particular, serves as a versatile starting material for the synthesis of more complex heterocyclic systems with potential therapeutic activities. nih.gov For instance, it has been used to synthesize thiourea derivatives that were subsequently cyclized to form thiazolo[4,5-d]pyridazine (B3050600) compounds evaluated for their biological effects. nih.gov
While the broader class of 2-aminothiazoles is associated with anti-HIV activity, much of the specific research has focused on related but distinct structures, such as 1,2,5-thiadiazole (B1195012) derivatives. These compounds have been investigated as non-nucleoside reverse transcriptase (RT) inhibitors, with studies revealing that substitutions on the phenyl moiety can dramatically increase anti-HIV-1 activity. researchgate.net This line of research indicates that sulfur- and nitrogen-containing heterocycles are a promising area for the discovery of novel HIV-1 RT inhibitors.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an important target for the treatment of type 2 diabetes and obesity. Thiazole-containing compounds have emerged as a promising class of PTP1B inhibitors.
Research has led to the design and synthesis of novel N-acylhydrazone derivatives that incorporate a thiazole ring. Many of these compounds have demonstrated potent inhibitory activity against PTP1B, with some showing higher potency than the control drug, oleanolic acid. One of the most active compounds identified in a study was N,N'-[(9-butylcarbazolyl)-3,6-dimethylene]-2,2'-[di(4-nitrophenylamino)]bisacetohydrazide, which exhibited an IC₅₀ value of 0.89 µM. Molecular docking studies suggest these inhibitors interact extensively with the enzyme's B site. biointerfaceresearch.com
| Compound Class | Representative Compound | PTP1B Inhibitory Activity (IC₅₀) |
| N-Acylhydrazone Derivatives | N,N'-[(9-butylcarbazolyl)-3,6-dimethylene]-2,2'-[di(4-nitrophenylamino)]bisacetohydrazide | 0.89 ± 0.06 µmol/L biointerfaceresearch.com |
| Control | Oleanolic Acid | 3.41 ± 0.12 µmol/L biointerfaceresearch.com |
Oct3/4 Induction Studies for Reprogramming
A significant application of this compound derivatives has been discovered in the field of regenerative medicine, specifically in cellular reprogramming. The transcription factor Oct3/4 is a master regulator of pluripotency, and its expression is crucial for inducing somatic cells to revert to a pluripotent state, creating induced pluripotent stem cells (iPSCs).
Through a high-throughput screening campaign, a derivative named Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate , also termed O4I2, was identified as a potent small molecule inducer of Oct3/4 expression. nih.gov This discovery is significant as small molecules can offer an alternative to viral transduction methods for generating iPSCs, which carry risks such as random genomic integration. nih.govgeorganics.sk Further chemical expansion based on the O4I2 lead structure led to the identification of additional derivatives with even greater activity in promoting Oct3/4 expression. These findings position O4I2 and its analogues as a valuable new class of chemical tools for regenerative medicine and iPSC generation. nih.gov
| Compound | Description | Key Finding |
| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) | Lead structure identified via HTS | Potent inducer of Oct3/4 expression in cells nih.gov |
| O4I2 Derivatives | Analogues developed from O4I2 | Showed increased activities toward Oct3/4 induction nih.gov |
Enzyme Inhibition Studies (General)
The aminothiazole carboxylate scaffold, particularly derivatives of this compound, has emerged as a versatile platform in medicinal chemistry for the development of potent enzyme inhibitors. These compounds have been investigated for their inhibitory activity against a range of enzymes implicated in various diseases, including neurodegenerative disorders, inflammation, and metabolic diseases. The structural features of the aminothiazole ring, coupled with the electronic properties of the carboxylate group, provide a foundation for designing selective and potent inhibitors.
Research has demonstrated that modifications at the 2-amino group and the 4- and 5-positions of the thiazole ring can significantly influence the inhibitory potency and selectivity of these compounds. The following sections detail the research findings concerning the inhibition of several key enzymes by derivatives of aminothiazole carboxylates.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Derivatives of 2-aminothiazole have been identified as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease.
A study investigating a series of 2-aminothiazole derivatives demonstrated significant inhibitory activity against these cholinesterases. For instance, 2-amino-4-(4-bromophenyl)thiazole (B182969) was found to be a potent inhibitor of both AChE and BChE, with Kᵢ values of 0.129 ± 0.030 µM and 0.083 ± 0.041 µM, respectively. nih.gov Another derivative, 2-amino-4-(4-chlorophenyl)thiazole, also showed notable inhibition of human carbonic anhydrase I (hCA I). nih.gov
Inhibition of Cholinesterases and Carbonic Anhydrases by 2-Aminothiazole Derivatives
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (µM) | Reference |
|---|---|---|---|
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 | nih.gov |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 | nih.gov |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective COX inhibition.
Derivatives of this compound have been explored as potential COX inhibitors. In one study, a series of 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline derivatives were synthesized and evaluated for their ability to inhibit human COX isoenzymes. One of the synthesized compounds demonstrated promising selectivity for COX-1, with an IC₅₀ value of 29.60 ± 1.58 μM, while showing no inhibitory activity against COX-2.
Cyclooxygenase-1 (COX-1) Inhibition by an Ethyl 4-carboxylate-thiazole Derivative
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline derivative | COX-1 | 29.60 ± 1.58 |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways, making it an attractive therapeutic target for the treatment of type 2 diabetes and obesity.
A series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives, inspired by the structure of Scleritodermin A, were identified as a novel class of PTP1B inhibitors. nih.gov Structure-activity relationship (SAR) studies and molecular docking analyses provided insights into the molecular basis of their inhibitory action. One particular derivative, 18g, was found to effectively inhibit intracellular PTP1B, leading to the activation of the insulin signaling pathway. nih.gov This was evidenced by increased phosphorylation levels of the insulin receptor β-subunit (IRβ) and Akt, as well as an enhanced rate of glucose uptake in cells. nih.gov
Global Research Landscape and Academic Importance of Ethyl 4 Aminothiazole 5 Carboxylate
Ethyl 4-aminothiazole-5-carboxylate is recognized within the scientific community as a key research chemical. glpbio.com Its primary importance lies in its role as a versatile intermediate in organic synthesis. Researchers in academia and the pharmaceutical industry utilize this compound to construct more complex molecules with potential therapeutic value. For instance, it serves as a critical synthon for creating fused heterocyclic systems, which are prevalent in modern drug candidates. The compound's structure is particularly relevant in the development of inhibitors for protein kinases, a major class of drug targets. While not typically an end-product itself, its availability and well-defined reactivity are crucial for advancing various drug discovery and chemical biology programs.
Structure Activity Relationship Sar and Computational Chemistry Investigations
Elucidation of Structure-Activity Relationships (SAR)
SAR studies have been pivotal in identifying the key structural motifs of ethyl 4-aminothiazole-5-carboxylate derivatives that are crucial for their biological effects.
Systematic modifications of the this compound scaffold have revealed critical insights into the determinants of biological potency and selectivity.
Modifications at the 2-Amino Group: The amino group at the C2 position of the thiazole (B1198619) ring is a frequent site for derivatization. Acylation of this group, for instance, has been shown to be a viable strategy. Studies have indicated that introducing a 3-propanamido function can enhance antitumor activity more effectively than a 2-acetamido moiety. nih.gov Furthermore, the synthesis of various derivatives through modifications like azomethine, N-formyl, N-acyl, sulfonamide, ureido, and thioureido functionalities has yielded compounds with promising antitumor activities against various cancer cell lines. researchgate.net The introduction of amino acid conjugates at this position has also been explored to improve properties like solubility, cell permeability, and in vivo stability. nih.gov
Substitutions on the Thiazole Ring: The nature of substituents on the thiazole ring itself plays a significant role in modulating activity. For example, in the context of antitumor agents, aromatic substitutions have been found to be more beneficial for activity compared to aliphatic substitutions like methyl groups at the C4 or C5 positions. nih.gov Specifically, the presence of a 4-methyl group and a 5-ethyl carboxylate has been noted in derivatives with broad-spectrum antitumor activity. nih.gov However, in some instances, the introduction of a methyl group at either the C4 or C5 position of the thiazole core has been shown to decrease potency. nih.gov The replacement of a methyl group with a bromo group at the C5-position has led to compounds with moderate inhibitory concentrations. nih.gov
Modifications of the Ester Group: Altering the ethyl carboxylate group at the C5 position can also impact biological outcomes. For instance, converting the ester function into a substituted carboxamido group has been reported to lead to a significant reduction in activity in certain series of compounds. researchgate.net
The following table summarizes the impact of various substituent modifications on the biological activity of this compound derivatives:
| Modification Site | Substituent/Modification | Impact on Biological Activity | Reference |
| 2-Amino Group | 3-Propanamido function | Enhanced antitumor activity compared to 2-acetamido moiety. | nih.gov |
| 2-Amino Group | Azomethine, N-acyl, sulfonamide, etc. | Resulted in promising antitumor agents. | researchgate.net |
| 2-Amino Group | Amino acid conjugates | Potential for improved physicochemical and pharmacokinetic properties. | nih.gov |
| Thiazole Ring (C4/C5) | Aromatic substitution | Generally improves antitumor activity over aliphatic substitution. | nih.gov |
| Thiazole Ring (C4/C5) | Methyl group | Can decrease potency in some cases. | nih.gov |
| Thiazole Ring (C5) | Bromo group | Led to compounds with moderate inhibitory activity. | nih.gov |
| C5-Ester Group | Conversion to substituted carboxamido | Reported to cause a remarkable reduction in activity. | researchgate.net |
The three-dimensional arrangement of atoms and the dynamic interactions with biological targets are crucial for the activity of this compound derivatives. Conformational analysis of these molecules provides insights into their preferred shapes and how they fit into the binding sites of proteins. For instance, crystallographic studies of derivatives have revealed specific orientations of substituents relative to the thiazole ring, which can influence molecular recognition. researchgate.net The flexibility or rigidity of the molecule, governed by rotatable bonds, also dictates how it can adapt to a binding pocket, a key aspect of its molecular recognition dynamics. dergipark.org.tr
Molecular Modeling and Computational Studies
Computational techniques have become indispensable tools in the study of this compound derivatives, providing a deeper understanding of their properties and interactions at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand their antimicrobial properties. tandfonline.com These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields are correlated with biological activity, providing a roadmap for designing more potent compounds. tandfonline.comijpsr.com Such analyses have confirmed the importance of electrostatic and steric effects in contributing to the observed activity. ijpsr.com
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique has been widely used to study the interactions of this compound derivatives with their putative biological targets. nih.gov For example, docking studies have helped to elucidate the binding modes of these compounds within the active sites of enzymes like cyclin-dependent kinase 2 (CDK2) and checkpoint kinase 1. acs.orgmdpi.com These simulations can identify key amino acid residues involved in hydrogen bonding and other non-covalent interactions, providing a structural basis for the observed biological activity and guiding the design of new inhibitors. sci-hub.senih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been applied to this compound and its derivatives to determine various molecular properties. researchgate.net These calculations can provide insights into molecular stability, geometric parameters, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.net The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net DFT studies have also been used to calculate thermodynamic properties like entropy and heat capacity, and to analyze vibrational frequencies. researchgate.net
The following table presents a summary of computational studies performed on this compound and its derivatives:
| Computational Method | Application | Key Findings | References |
| QSAR/3D-QSAR (CoMFA, CoMSIA) | Elucidating structure-antimicrobial activity relationships. | Identified the importance of electrostatic and steric fields for activity. | tandfonline.comijpsr.com |
| Molecular Docking | Predicting binding modes and interactions with protein targets (e.g., kinases). | Revealed key amino acid interactions and rationalized SAR. | nih.govacs.orgmdpi.comsci-hub.senih.gov |
| Density Functional Theory (DFT) | Determining molecular stability, geometry, and electronic properties. | Provided HOMO-LUMO energy gaps, thermodynamic properties, and vibrational frequencies. | dergipark.org.trresearchgate.netresearchgate.net |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Prediction
In silico ADME profiling plays a critical role in the early stages of drug discovery by predicting the pharmacokinetic properties of drug candidates, which helps in identifying compounds with favorable profiles and reducing late-stage attrition. researchgate.net Various computational models and web-based tools are employed to estimate parameters such as absorption, distribution, metabolism, and excretion. physchemres.orgresearchgate.net
For aminothiazole carboxylate derivatives, several studies have utilized in silico tools to predict their ADME properties. These predictions are often based on the compound's physicochemical properties, such as lipophilicity (log P), molecular weight, and the number of hydrogen bond donors and acceptors, which are key components of Lipinski's rule of five. nih.gov
A study on 2-aminothiazole-4-carboxylate Schiff bases used online tools like Molinspiration and pkCSM to predict the ADME properties of newly synthesized compounds. researchgate.net These tools analyze the chemical structure to provide insights into oral bioavailability, permeability across biological membranes, and potential for metabolism by cytochrome P450 enzymes. researchgate.net Similarly, the ADME profiles of thymol-based amino-thiazole hybrids were assessed using the SwissADME and pkCSM web resources, which predicted favorable oral bioavailability and compliance with Lipinski's rules for the most promising anticancer compounds. physchemres.org
The Caco-2 permeability assay, often predicted in silico, is a key indicator of human intestinal absorption. mdpi.com For a series of new heterocyclic compounds, including thiazole derivatives, optimal Caco-2 permeability and good human oral bioavailability were predicted for the most active compounds against colon cancer cell lines. mdpi.com
The following table summarizes the predicted ADME properties for a selection of aminothiazole carboxylate derivatives from various studies.
| Compound Class | Predicted Property | Tool(s) Used | Key Findings | Reference(s) |
| 2-Aminothiazole-4-carboxylate Schiff bases | ADME properties, drug-likeness | Molinspiration, pkCSM | Synthesized compounds showed potential for good oral bioavailability and moderate to significant antibacterial and antifungal activity. | researchgate.net |
| Thymol-based amino-thiazole hybrids | ADMET properties, Lipinski's rule compliance | SwissADME, pkCSM | Potent anticancer compounds exhibited favorable oral bioavailability and drug-likeness. | physchemres.org |
| 2-Aminothiazol-4(5H)-one derivatives | Lipophilicity, ADME parameters | VCCLAB, SwissADME | Most derivatives showed favorable ADME profiles and met Lipinski's rule of five, indicating good potential as drug candidates. | nih.gov |
| New thiazole carboxamide derivatives | ADME profile | SwissADME | The most potent COX inhibitors demonstrated favorable ADME properties, suggesting good oral drug-like characteristics. | nih.gov |
These in silico predictions are instrumental in prioritizing which compounds should proceed to more resource-intensive in vitro and in vivo testing.
Rational Design and Optimization of Aminothiazole Carboxylate-Based Agents
The rational design and optimization of aminothiazole carboxylate-based agents leverage the insights gained from SAR studies and computational profiling to create new molecules with improved efficacy and pharmacokinetic properties. nih.govmdpi.com This iterative process involves designing, synthesizing, and testing new derivatives based on a validated biological target or a promising lead compound. mdpi.comnih.gov
A key strategy in the rational design of aminothiazole derivatives has been the modification of substituents at the C2, C4, and C5 positions of the thiazole ring. mdpi.comnih.gov For instance, in the development of antitubercular agents, the 2-aminothiazole-4-carboxylate scaffold was identified as a promising template. plos.org Modifications at the 5-position with various benzyl (B1604629) groups led to the discovery of potent inhibitors of Mycobacterium tuberculosis. plos.org
Another approach involves mimicking the binding modes of known inhibitors. Researchers have developed 2-aminothiazole-4-carboxylic acids as broad-spectrum metallo-β-lactamase (MBL) inhibitors by mimicking the pharmacophoric features of carbapenem (B1253116) hydrolysates. acs.org Crystallographic studies revealed that these aminothiazole derivatives bind to the active sites of different MBL classes in a manner similar to the natural substrate's breakdown product. acs.org
Computational docking studies are frequently used to guide the rational design process. By simulating the binding of designed compounds to their target protein, researchers can predict their binding affinity and orientation, helping to prioritize synthetic efforts. physchemres.orgnih.gov This was demonstrated in the design of new 2-aminothiazole (B372263) scaffolds as phosphodiesterase type 5 (PDE5) and COX-1/COX-2 inhibitors, where docking studies predicted the binding modes of the synthesized compounds and guided the selection of derivatives with desired activity profiles. nih.gov
The optimization process also focuses on improving metabolic stability. For example, in a series of antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, structural modifications were made to design compounds that could evade metabolic degradation by human liver microsomes while maintaining their potent antitubercular activity. nih.gov
The following table provides examples of rational design strategies and the resulting optimized compounds.
| Therapeutic Target | Design Strategy | Key Structural Modifications | Resulting Compound(s)/Series | Reference(s) |
| Mycobacterium tuberculosis | Modification of a known scaffold | Substitution at the 5-position of the 2-aminothiazole-4-carboxylate core with benzyl groups. | Methyl 2-amino-5-benzylthiazole-4-carboxylate derivatives | plos.org |
| Metallo-β-lactamases (MBLs) | Mimicking the binding of known substrates | Design of 2-aminothiazole-4-carboxylic acids to mimic carbapenem hydrolysates. | AtC (2-aminothiazole-4-carboxylic acid) derivatives | acs.org |
| Phosphodiesterase type 5 (PDE5) and COX-1/COX-2 | Comparative shape alignment and docking studies | Replacement of methyl groups with aryl moieties on the aminothiazole scaffold. | Novel 2-aminothiazole derivatives with dual inhibitory or enhancing activity. | nih.gov |
| Antitubercular agents | Improving metabolic stability | Isosteric manipulation of the 2-aminothiazole ring and modification of substituents to block metabolic hydroxylation. | Improved 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | nih.gov |
Through these iterative cycles of design, synthesis, and evaluation, guided by computational tools, researchers continue to refine the aminothiazole carboxylate scaffold to develop novel and effective therapeutic agents.
Future Perspectives and Emerging Research Directions
Identification of Novel Therapeutic Targets for Aminothiazole Carboxylates
The 2-aminothiazole (B372263) scaffold is a versatile pharmacophore present in several clinically approved drugs, including the anticancer agents dasatinib (B193332) and alpelisib. nih.gov Extensive research has demonstrated the potent and selective inhibitory activity of aminothiazole analogs against a wide array of human cancer cell lines, such as those of the breast, lung, colon, and leukemia. nih.govnih.gov The future of aminothiazole carboxylate research lies in the identification and validation of novel therapeutic targets beyond the well-established ones.
Current research has identified a number of molecular targets for aminothiazole derivatives, as detailed in the table below.
| Therapeutic Area | Identified Molecular Targets |
| Oncology | EGFR/VEGFR kinase, Akt (PKB) protein kinase, ALK/TGF-β type I receptor kinase, HDAC, B-RAF, Src and Abl kinase, tubulin polymerase, topoisomerase IV, PI3K/mTOR, NF-κβ, carbonic anhydrase, sphingosine (B13886) kinase, Na+/K+-ATPase, CDK. nih.gov |
| Infectious Diseases | DNA repair enzymes (tyrosyl-DNA phosphodiesterases 1 and 2, poly(ADP-ribose)polymerase 1) for antiviral activity against SARS-CoV-2. mdpi.com |
Future research will likely focus on elucidating the mechanisms of action against less-explored targets. For instance, the anti-parasitic and anti-prion activities of aminothiazole compounds are areas ripe for investigation. nih.gov Furthermore, exploring the potential of these compounds in neurodegenerative diseases and as modulators of the estrogen receptor presents new avenues for therapeutic development. nih.gov The development of high-throughput screening assays against a broader panel of kinases and other enzymes will be instrumental in uncovering novel and specific targets for aminothiazole carboxylates.
Integration with Advanced Drug Delivery Systems and Nanotechnology
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in a controlled manner. The integration of Ethyl 4-aminothiazole-5-carboxylate derivatives with advanced drug delivery systems and nanotechnology holds immense promise for enhancing their therapeutic index.
One notable example is the development of dual-responsive aminothiazole-based antibacterial copolymeric nanogels. researchgate.net These nanogels have been successfully utilized for the controlled release of the anti-HIV drug Zidovudine. researchgate.net The nanogel system demonstrates site-specific drug delivery capabilities, which could be adapted for targeted cancer therapy or localized treatment of infections. researchgate.net The inherent antibacterial properties of the aminothiazole functionality within the nanogel provide an added therapeutic benefit. researchgate.net
Future research in this area will likely explore a variety of nanocarriers to improve the bioavailability and reduce the off-target effects of aminothiazole carboxylate-based drugs.
Potential Nanocarrier Systems for Aminothiazole Carboxylates:
| Nanocarrier Type | Potential Advantages |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |
| Polymeric Nanoparticles | Biodegradable, allows for sustained release and surface modification for targeting. |
| Dendrimers | Well-defined structure, high drug loading capacity, and multivalency for targeted delivery. |
| Carbon Nanotubes | High surface area for drug attachment and potential for thermal ablation therapies. |
The surface functionalization of these nanoparticles with targeting ligands such as antibodies or peptides could further enhance the specific delivery of aminothiazole carboxylates to cancer cells or infected tissues, thereby minimizing systemic toxicity.
Development of Dual-Acting and Multi-Target Therapeutic Agents
The complexity of many diseases, particularly cancer, often involves multiple signaling pathways. This has spurred the development of dual-acting and multi-target therapeutic agents that can simultaneously modulate several key targets. The 2-aminothiazole scaffold is particularly well-suited for this approach, as exemplified by dasatinib, a multi-targeted kinase inhibitor effective against both Abl and Src kinases. nih.gov
Researchers are actively designing novel aminothiazole derivatives with dual inhibitory functions. For instance, compounds possessing a 2-(3-phenyl) ureidothiazol-4-formamide scaffold have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Phosphoinositide 3-kinases (PI3Ks), two distinct kinase families crucial for cancer progression. nih.gov
The development of such multi-target agents offers several advantages over combination therapies, including improved patient compliance and potentially synergistic therapeutic effects. Future efforts will likely focus on the rational design of aminothiazole carboxylates that can inhibit targets in different, yet complementary, pathological pathways. For example, combining anticancer activity with anti-inflammatory or antioxidant properties within a single molecule could offer a more holistic approach to cancer treatment. nih.govmdpi.com
Translational Research Challenges and Opportunities for Clinical Advancement
The journey of a promising compound from the laboratory to the clinic is fraught with challenges. For aminothiazole carboxylates, particularly in the context of cancer therapy, several translational hurdles must be overcome.
Key Translational Challenges:
| Challenge | Description |
| Drug Resistance | Cancer cells can develop resistance to kinase inhibitors through various mechanisms, such as target mutations or activation of bypass signaling pathways. nih.gov |
| Off-Target Effects | The conserved nature of the ATP-binding pocket in kinases can lead to a lack of selectivity and off-target side effects. nih.govnih.gov |
| Preclinical to Clinical Translation | Promising results in preclinical models do not always translate to clinical efficacy in solid tumors, as observed with dasatinib's activity against Src. acs.org |
| Toxicity | Off-target effects can lead to various toxicities, including hematological, pulmonary, and gastrointestinal issues, which can limit the clinical utility of a drug. researchgate.net |
Despite these challenges, there are significant opportunities for the clinical advancement of novel aminothiazole derivatives. The broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties, suggests that these compounds could be developed for a variety of indications. nih.govnih.gov
Opportunities for clinical advancement include:
Development of more selective inhibitors: Through structure-based drug design and a deeper understanding of kinase biology, it may be possible to develop aminothiazole carboxylates with improved selectivity and reduced off-target effects.
Combination therapies: Combining aminothiazole-based agents with other targeted therapies or cytotoxic drugs could overcome resistance and enhance therapeutic efficacy. researchgate.net
Patient stratification: Identifying predictive biomarkers could help select patients who are most likely to respond to a particular aminothiazole carboxylate inhibitor, thereby improving the success rate of clinical trials.
Exploring new therapeutic areas: The diverse biological activities of aminothiazole derivatives warrant investigation into their potential for treating inflammatory, infectious, and neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for Ethyl 4-aminothiazole-5-carboxylate, and how can reaction conditions be optimized?
this compound can be synthesized via cyclocondensation reactions or catalyst-free protocols. For example, a catalyst-free approach in aqueous ethanol allows efficient coupling of intermediates like 2-aminothiazole derivatives with carbonyl-containing substrates under mild conditions (e.g., reflux at 80°C). Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios to maximize yield and purity. Reaction progress can be monitored via TLC, and purification achieved through recrystallization or flash chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR provide structural confirmation by identifying hydrogen and carbon environments (e.g., thiazole ring protons at δ 6.5–7.5 ppm, ester carbonyl carbons at ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M + H]) with accuracy ≤5 ppm .
- Infrared (IR) spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm, NH bends at ~1600 cm) .
Q. How are purity and stability assessed for this compound?
Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis. Stability studies involve storing the compound under varying temperatures and humidity levels, followed by periodic NMR or LC-MS analysis to detect degradation products .
Advanced Research Questions
Q. How can crystallographic data inconsistencies in this compound derivatives be resolved?
Structural contradictions (e.g., bond length discrepancies, hydrogen bonding ambiguities) require rigorous validation using tools like SHELXL for refinement and PLATON for symmetry checks. For example, hydrogen bond networks can be re-evaluated by analyzing intermolecular distances (e.g., N–H⋯O interactions at 2.8–3.0 Å) and comparing derived dihedral angles with theoretical models .
Q. What computational methods are suitable for analyzing conformational dynamics of thiazole derivatives?
- Cremer-Pople puckering coordinates : Quantify ring puckering in cyclic intermediates (e.g., amplitude and phase angle ) to map pseudorotation pathways .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts or vibrational frequencies, validated against experimental data .
Q. How do competing reaction pathways affect the synthesis of this compound?
Mechanistic studies using isotopic labeling (e.g., N tracing) or kinetic profiling can identify intermediates. For example, competing nucleophilic attacks at C4 vs. C5 of the thiazole ring may lead to regioisomers. Pathway dominance is influenced by steric effects (e.g., bulky substituents) and electronic factors (e.g., electron-withdrawing groups) .
Q. What strategies validate structural assignments when X-ray data is ambiguous?
Combine multiple techniques:
- Residual density maps in SHELXL to locate missing hydrogens or solvent molecules .
- Hirshfeld surface analysis to verify intermolecular interactions (e.g., π-π stacking, halogen bonds) .
- Correlated NMR experiments (e.g., HSQC, NOESY) to confirm spatial proximities in solution .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?
Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Apply implicit solvent models (e.g., PCM) in DFT calculations or conduct variable-temperature NMR to detect exchange broadening. For example, NH proton shifts may vary due to hydrogen bonding with trace water .
Q. Why do crystallographic and solution-phase structures differ for thiazole derivatives?
Solid-state structures are influenced by packing forces, whereas solution-phase conformations reflect solvation and entropy. Compare X-ray torsion angles with NOE-derived distances to identify flexible regions (e.g., ester group rotation) .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound?
- Use anhydrous solvents and rigorously dry glassware to prevent hydrolysis of the ester group.
- Document reaction parameters (e.g., cooling rates during crystallization) to minimize batch-to-batch variability.
- Validate purity with orthogonal methods (e.g., melting point + HRMS) .
Q. How to design experiments for probing bioactivity without commercial bias?
Focus on mechanism-driven assays (e.g., enzyme inhibition studies using purified targets) rather than vendor-supplied kits. Use in-house synthesized analogs to explore structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
